5,6-Dimethoxy-2-phenyl-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-2-phenylbenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two methoxy groups at the 5 and 6 positions and a phenyl group at the 2 position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-2-phenylbenzofuran can be achieved through various synthetic routes. One common method involves the intramolecular Friedel-Crafts reaction of benzyl Meldrum’s acid derivatives. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions .
Industrial Production Methods
Industrial production of 5,6-dimethoxy-2-phenylbenzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2-phenylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research has explored its use in developing new therapeutic agents for treating diseases such as cancer and infections.
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-2-phenylbenzofuran involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with biological activity.
Uniqueness
5,6-Dimethoxy-2-phenylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
111248-54-5 |
---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5,6-dimethoxy-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C16H14O3/c1-17-15-9-12-8-13(11-6-4-3-5-7-11)19-14(12)10-16(15)18-2/h3-10H,1-2H3 |
InChI Key |
IVRVAQVJIGHDEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(O2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.